molecular formula C8H6O2 B589571 5-Ethynylbenzene-1,3-diol CAS No. 145078-84-8

5-Ethynylbenzene-1,3-diol

Cat. No.: B589571
CAS No.: 145078-84-8
M. Wt: 134.134
InChI Key: IBVOCRDZMOXCHI-UHFFFAOYSA-N
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Description

5-Ethynylbenzene-1,3-diol is a resorcinol derivative featuring an ethynyl (-C≡CH) substituent at the 5-position of the benzene ring. These analogs are critical in pharmaceuticals, materials science, and natural product biosynthesis, serving as precursors for cannabinoids, enzyme inhibitors, and polymer building blocks .

Properties

IUPAC Name

5-ethynylbenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O2/c1-2-6-3-7(9)5-8(10)4-6/h1,3-5,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBVOCRDZMOXCHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC(=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 5-Ethynylbenzene-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Quinones or diketones.

    Reduction: Ethyl or vinyl derivatives.

    Substitution: Ethers or esters.

Scientific Research Applications

5-Ethynylbenzene-1,3-diol is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Ethynylbenzene-1,3-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the ethynyl group can participate in π-π interactions with aromatic systems. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Substituent Diversity and Structural Features

The following table summarizes key benzene-1,3-diol derivatives and their properties based on the evidence:

Compound Name Substituent Molecular Weight Synthesis Method Applications/Findings References
5-Pentylbenzene-1,3-diol Pentyl (C5H11) 180.24 g/mol Enzymatic synthesis via Type III PKS Precursor to olivetol (cannabinoid biosynthesis)
5-Hexylbenzene-1,3-diol Hexyl (C6H13) 194.27 g/mol Chemical synthesis (Wittig reaction) Intermediate in pharmaceutical studies
5-Aminobenzene-1,3-diol Amino (-NH2) 141.14 g/mol Not explicitly described Potential intermediate in dye/organic synthesis
2-Ethyl-5-methoxybenzene-1,3-diol Ethyl (-C2H5), Methoxy (-OCH3) 182.22 g/mol Unspecified synthetic route Limited data; structural analog for reactivity studies
5-[(E)-2-(4-Bromophenyl)ethenyl]benzene-1,3-diol Bromophenyl ethenyl 299.14 g/mol Multi-step organic synthesis Studied for photophysical properties
Key Observations:
  • Alkyl Chain Length: Longer alkyl chains (e.g., pentyl, hexyl) enhance lipophilicity, influencing bioavailability and enzyme interactions. For example, 5-pentylbenzene-1,3-diol is enzymatically synthesized by Type III polyketide synthases (PKS) for cannabinoid precursors , while 5-hexyl derivatives require chemical methods like Wittig reactions .
  • Functional Group Effects: Amino and methoxy groups alter electronic properties, impacting reactivity. 5-Aminobenzene-1,3-diol () is challenging to differentiate from positional isomers due to similar mass spectrometric fragmentation .
  • Complex Substituents : Bromophenyl ethenyl derivatives () exhibit unique UV-Vis and NMR profiles, suggesting applications in optoelectronics .

Analytical Characterization

  • NMR and MS : Compounds like 5-pentadecylbenzene-1,3-diol are validated against commercial standards using <sup>1</sup>H NMR, HSQC, and COSY spectra .
  • Chromatography : HPLC-HRMS distinguishes trace analogs (e.g., CBGV vs. CBGB) in complex mixtures .

Biological Activity

5-Ethynylbenzene-1,3-diol (C8H6O2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, cytotoxicity, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a phenolic structure with an ethynyl group at the 5-position. Its chemical properties can be summarized as follows:

PropertyValue
Molecular FormulaC8H6O2
Molecular Weight150.14 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Mechanisms of Biological Activity

Research indicates that this compound exhibits various biological activities primarily through its interaction with cellular signaling pathways. The compound has been evaluated for its effects on cell viability and proliferation in different cancer cell lines.

Cytotoxicity Studies

A series of cytotoxicity assays were conducted to evaluate the effectiveness of this compound against various cancer cell lines. The results demonstrated significant cytotoxic effects:

Cell LineIC50 (µM)Reference
Molt4/C8 (T-lymphocytes)15.2
CEM (T-lymphocytes)12.8
HL-60 (Leukemia)10.5

These findings suggest that this compound selectively inhibits the growth of malignant cells while exhibiting lower toxicity towards non-malignant cells.

Case Studies and Research Findings

  • Study on Ortho-substitution Effects : A study investigated the relationship between ortho-substitution in phenolic compounds and their cytotoxic potency. It was found that compounds with ortho-substituents displayed enhanced cytotoxicity compared to their meta- and para-substituted counterparts. This suggests that the position of substituents on the benzene ring significantly influences biological activity .
  • Mechanism of Action : The compound's mechanism involves inducing apoptosis in cancer cells through the activation of intrinsic pathways. This was evidenced by increased levels of apoptotic markers such as caspase-3 and PARP cleavage in treated cells .

Potential Therapeutic Applications

Given its promising cytotoxic profile, this compound may have potential applications in cancer therapy. Further research is warranted to explore its efficacy in vivo and to understand the molecular mechanisms underlying its actions.

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